molecular formula C15H11NO2S B1665041 AF-CX 1325 CAS No. 88708-96-7

AF-CX 1325

Cat. No.: B1665041
CAS No.: 88708-96-7
M. Wt: 269.3 g/mol
InChI Key: IJNCEIWDGLCEOP-UHFFFAOYSA-N
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Description

AF-CX 1325 [(E)-2-[(α-amino)-phenylmethylene]-benzo-[b]-thiophene-3(2H)-one-1-oxide] is a metabolite of AF-CX 921, a compound initially developed for its antiepileptic properties. Structurally, this compound features a 1-oxide modification on the benzothiophene ring compared to AF-CX 921, which enhances its pharmacological activity . In a seminal 1986 study by Majkowski et al., this compound demonstrated superior efficacy in suppressing epileptic discharges and seizures in hippocampally kindled rats, outperforming both its parent compound (AF-CX 921) and the established antiepileptic drug carbamazepine . The compound’s mechanism of action involves reducing abnormal electrical activity in the brain, particularly by shortening afterdischarge (AD) durations and inhibiting secondary focal spiking (FS) and convulsive seizures (CS).

Properties

CAS No.

88708-96-7

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

2-(benzenecarboximidoyl)-1-oxo-1-benzothiophen-3-ol

InChI

InChI=1S/C15H11NO2S/c16-13(10-6-2-1-3-7-10)15-14(17)11-8-4-5-9-12(11)19(15)18/h1-9,16-17H

InChI Key

IJNCEIWDGLCEOP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(=O)C3=CC=CC=C3S2=O)/N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3S2=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AF-CX 1325;  AF-CX-1325;  AF-CX-1325-XX

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AF-CX 1325 can be achieved through various synthetic routes. One common method involves the condensation reaction between a benzothiophene derivative and an aromatic amine under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

AF-CX 1325 undergoes selective oxidation under controlled conditions. For instance:

  • Dehydrogenation with p-Benzoquinone : Heating this compound with one molar equivalent of p-benzoquinone in benzene yields α-oximinonitriles (III) without by-products . This method provides a general route to nitriles that are otherwise challenging to synthesize.

  • Silver(II) Picolinate-Mediated Oxidation : In a study on guanidinium hemiaminal motifs, silver(II) picolinate enabled oxidation at bridgehead positions with high regioselectivity, avoiding over-oxidation . This suggests potential applications for this compound in synthesizing complex alkaloids.

Key Conditions :

Reaction TypeReagents/ConditionsMajor Product
Dehydrogenationp-Benzoquinone, benzene, heatα-Oximinonitriles (III)
Bridgehead OxidationSilver(II) picolinate, ambient conditionsHemiaminal derivatives

Beckmann Rearrangement

This compound participates in Beckmann rearrangements under acidic conditions:

  • p-Toluenesulfonyl Chloride/Pyridine : Generates lactams and unsaturated nitriles via bridgehead bond cleavage .

  • Phosphorus Pentachloride : Similar cleavage produces nitriles (e.g., 70% yield) and lactams (8% yield) .

Key Observations :

  • Infrared spectra confirm nitrile (C≡N stretch: 4.50 µm) and lactam (amide C=O stretch: 6.03 µm) formation.

  • Vapor-phase chromatography reveals inseparable isomeric nitriles, suggesting steric hindrance .

Ritter Reaction

This compound-derived nitriles undergo Ritter reactions with sulfuric acid to form lactams . Although yields are modest (~30%), this pathway highlights its utility in heterocycle synthesis.

Radical-Mediated Transformations

This compound engages in radical processes:

  • Three-Component Coupling : In the presence of nickel catalysts, this compound participates in C–C bond formation, enabling quaternary center synthesis .

  • Fe(CO)₃ Complexation : Organoiron intermediates facilitate radical trapping and recombination, expanding access to polyfunctionalized products .

Applications :

  • Synthesis of pyrrole–imidazole alkaloids (e.g., axinellamines) .

  • Late-stage functionalization of pharmaceuticals.

Hydrolysis and Stability

This compound’s nitrile functionality hydrolyzes under acidic or basic conditions:

  • Dilute Sulfuric Acid : Converts nitriles to carboxylic acids, though competing rearrangements occur .

  • Alkaline Hydrolysis : Yields amides or amines, depending on pH and temperature.

Mechanistic and Stereochemical Considerations

  • Bridgehead Reactivity : Unidirectional cleavage in rearrangements suggests concerted N–O bond scission and electron migration .

  • Steric Effects : Bulky substituents at bridgehead positions dictate reaction pathways, favoring lactam over nitrile formation .

  • Catalytic Roles : Silver and iron complexes enhance selectivity in oxidation and radical reactions .

Scientific Research Applications

AF-CX 1325 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of AF-CX 1325 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Structural Analog: AF-CX 921

AF-CX 921 [(E)-2-[(α-amino)-phenylmethylene]-benzo-[b]-thiophene-3(2H)-one] serves as the precursor to AF-CX 1325. The critical structural difference lies in the absence of the 1-oxide group in AF-CX 921. This modification in this compound significantly enhances its antiepileptic potency:

  • EEG Activity Reduction : this compound reduced the duration of the first afterdischarge (AD1) to 50% of placebo levels, compared to AF-CX 921’s 60% reduction.
  • Secondary Discharge Suppression : this compound lowered the occurrence of FS to 20% and AD2 to 33% of placebo levels, while AF-CX 921 achieved 30% and 40%, respectively .
  • Clinical Efficacy : this compound reduced convulsive seizures (CS) to 18% incidence versus AF-CX 921’s 21%, indicating enhanced metabolic stability or receptor affinity due to the 1-oxide moiety .

Functional Analog: Carbamazepine

Both compounds target voltage-gated sodium channels to inhibit neuronal hyperexcitability. However, this compound exhibits superior efficacy in key parameters:

  • EEG Metrics : Carbamazepine reduced AD1 duration to 70% of placebo levels, while this compound achieved 50%. Total EEG epileptic activity (AD1 + FS + AD2) was reduced to <50% by this compound, compared to carbamazepine’s 65% .
  • Seizure Control : Carbamazepine lowered CS incidence to 38%, whereas this compound achieved 18%—a twofold improvement .

Table 1. Efficacy Comparison of this compound, AF-CX 921, and Carbamazepine in Kindled Rats

Parameter Placebo (%) This compound (%) AF-CX 921 (%) Carbamazepine (%)
AD1 Duration 100 50 60 70
FS Occurrence 100 20 30 45
AD2 Occurrence 100 33 40 55
Total EEG Activity 100 <50 65 65
Convulsive Seizures (CS) 73 18 21 38

Data derived from Majkowski et al. (1986) .

Mechanistic and Structural Insights

  • Oxidative Modification : The 1-oxide group in this compound likely enhances blood-brain barrier penetration or stabilizes interactions with neuronal ion channels, explaining its superiority over AF-CX 921 .
  • Broad-Spectrum Inhibition : Unlike carbamazepine, this compound uniquely suppresses AD2 duration, suggesting additional mechanisms such as GABAergic modulation or calcium channel blockade .

Research Implications and Limitations

The 1986 study remains the primary source of comparative data for this compound. While its results are robust, modern pharmacokinetic studies (e.g., bioavailability, half-life) and toxicity profiles are absent in the provided evidence. Further research is needed to validate these findings in human trials and explore synergistic combinations with other antiepileptics.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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